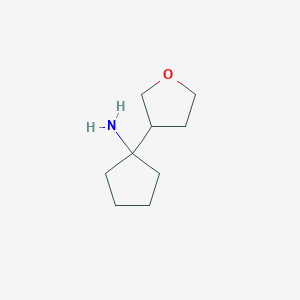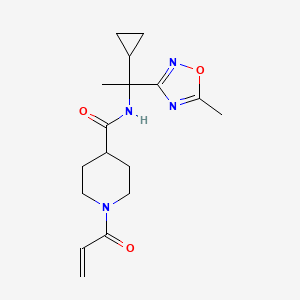
Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethoxyphenyl group attached to a hydroxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-ethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products
Oxidation: 3-(4-ethoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(4-ethoxyphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester moiety can undergo hydrolysis to release the active hydroxypropanoic acid, which can interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate is unique due to the presence of both an ethoxy group and a hydroxy group, which can impart distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2/h4-7,11,13H,3,8H2,1-2H3 |
Clé InChI |
ZNNPWYQGFHYPMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CC(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
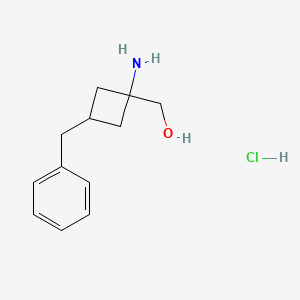
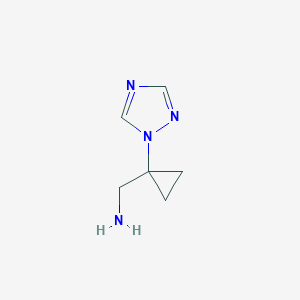
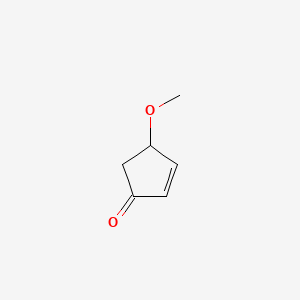
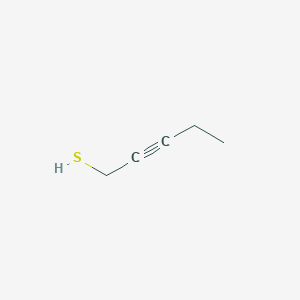
![2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13560836.png)

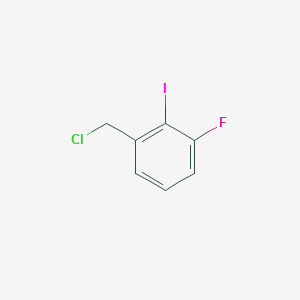
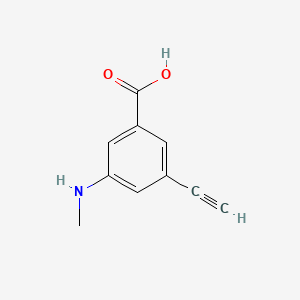
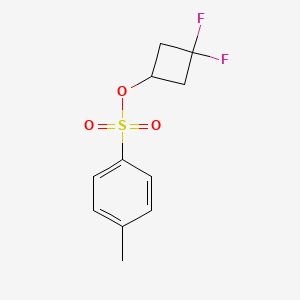

![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
